Riselcaftor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2799652-36-9 |

|---|---|

Molecular Formula |

C29H28N2O5S |

Molecular Weight |

516.6 g/mol |

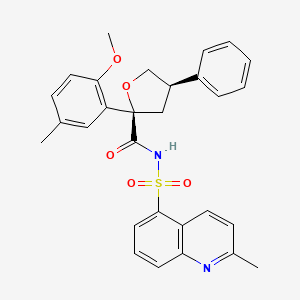

IUPAC Name |

(2R,4R)-2-(2-methoxy-5-methylphenyl)-N-(2-methylquinolin-5-yl)sulfonyl-4-phenyloxolane-2-carboxamide |

InChI |

InChI=1S/C29H28N2O5S/c1-19-12-15-26(35-3)24(16-19)29(17-22(18-36-29)21-8-5-4-6-9-21)28(32)31-37(33,34)27-11-7-10-25-23(27)14-13-20(2)30-25/h4-16,22H,17-18H2,1-3H3,(H,31,32)/t22-,29+/m0/s1 |

InChI Key |

ILQPLXMPYBURHT-PZGXJGMVSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@]2(C[C@@H](CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2(CC(CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C |

Origin of Product |

United States |

Foundational & Exploratory

Riselcaftor (PTI-801): A Technical Guide to its Mechanism of Action in CFTR Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riselcaftor (formerly known as PTI-801 or VRT-532) is an investigational small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of this compound's mechanism of action, drawing upon preclinical and clinical research to elucidate its role in rescuing the function of mutant CFTR, particularly the common F508del mutation. This guide details its molecular interactions, summarizes key quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and CFTR Modulation

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the quantity of functional channels at the cell surface.[2][3]

CFTR modulators are a class of drugs designed to correct the underlying protein defects. They are broadly categorized as:

-

Correctors: Compounds that aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane.[1][4]

-

Potentiators: Molecules that enhance the channel gating function of CFTR proteins that are present at the cell surface.

This compound is classified as a CFTR corrector. It has been developed to address the primary folding and trafficking defect of the F508del-CFTR protein.

Mechanism of Action of this compound

This compound's primary mechanism of action is to act as a pharmacological chaperone, facilitating the conformational maturation of the F508del-CFTR protein and enabling its transit from the ER to the cell surface.

Binding Site and Allosteric Correction

Biochemical and functional studies, particularly the lack of additive effects when combined with the corrector Elexacaftor (VX-445), strongly suggest that this compound shares a common binding site or allosteric pathway with Elexacaftor. Elexacaftor is known to bind to a site at the interface of the first nucleotide-binding domain (NBD1), the second membrane-spanning domain (MSD2), and intracellular loop 4 (ICL4). This interaction stabilizes the protein structure, allowing it to bypass the ER quality control checkpoints. Given the shared mechanism, it is highly probable that this compound binds at a similar location, acting as a "molecular glue" to promote the correct assembly of CFTR domains.

This allosteric correction mechanism is distinct from that of Type I correctors, such as Tezacaftor (VX-661), which primarily bind to and stabilize the first membrane-spanning domain (MSD1). The complementary binding sites of different classes of correctors form the basis for combination therapies.

Rescue of F508del-CFTR Processing and Trafficking

The binding of this compound to the nascent F508del-CFTR polypeptide promotes its proper folding, leading to:

-

Increased Protein Maturation: this compound facilitates the conversion of the core-glycosylated, immature form of CFTR (Band B) to the complex-glycosylated, mature form (Band C) that has transited through the Golgi apparatus. This is a key indicator of successful protein trafficking.

-

Enhanced Cell Surface Density: By escaping ER-associated degradation (ERAD), a greater quantity of F508del-CFTR protein is trafficked to and inserted into the apical membrane of epithelial cells.

The signaling pathway for CFTR maturation and the points of intervention for correctors and potentiators are illustrated in the diagram below.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in several preclinical and clinical studies. The following tables summarize key quantitative data on its performance as a single agent and as part of combination therapies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Mutation | This compound Effect | Reference |

| EC50 for CFTR Maturation | FRT cells | F508del | ~350 nM | |

| EC50 for Chloride Transport | F508del-HBE cells | F508del | 81 ± 19 nM | |

| Maximal Chloride Transport | F508del-HBE cells | F508del | ~14% of non-CF HBE cells |

Table 2: Clinical Efficacy of this compound (PTI-801) in Combination Therapies

| Study Phase | Combination | Patient Population | Key Efficacy Endpoints | Reference |

| Phase 1 | PTI-801 + Orkambi® | F508del homozygous | Sweat Chloride: Statistically significant improvement at higher doses. ppFEV1: Improvement observed across all dose cohorts (not statistically significant). BMI: Statistically significant improvement at higher doses. | |

| Phase 1 | PTI-801 (high dose) + PTI-808 + PTI-428 | CF patients | ppFEV1: 5% mean absolute increase from baseline at 14 days. Sweat Chloride: -19 mmol/L mean change from baseline; -24 mmol/L vs. placebo. | |

| Phase 2 | Posenacaftor (PTI-801) + Dirocaftor + Nesolicaftor | F508del homozygous | ppFEV1: 8 percentage point mean absolute improvement over placebo at day 28. Sweat Chloride: -29 mmol/L mean improvement at day 28. |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.

Objective: To quantify CFTR-mediated chloride current in response to modulators.

Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (F508del homozygous) are cultured on permeable supports at an air-liquid interface to form a polarized monolayer.

-

Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

-

Pharmacological Modulation:

-

Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin (a cAMP agonist) is added to activate CFTR.

-

A CFTR potentiator (e.g., Genistein or Ivacaftor) is added to maximize channel gating.

-

This compound (or vehicle control) is pre-incubated with the cells for 24-48 hours prior to the experiment to allow for correction of CFTR trafficking.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to CFTR activation and inhibition is calculated to determine the magnitude of CFTR-mediated chloride transport.

Western Blotting for CFTR Protein Maturation

This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the ER and Golgi.

Objective: To quantify the ratio of mature (Band C) to immature (Band B) CFTR protein.

Methodology:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR (e.g., CFBE41o- or primary HBE cells) are treated with this compound or a vehicle control for 24-48 hours.

-

Cell Lysis: Cells are lysed in a buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Immunoblotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF) and probed with a primary antibody specific to CFTR.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands corresponding to mature (Band C, ~170-180 kDa) and immature (Band B, ~150-160 kDa) CFTR are quantified.

-

Data Analysis: The ratio of Band C to total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.

Conclusion

This compound is a promising CFTR corrector that functions by a mechanism similar to that of Elexacaftor, promoting the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Its ability to allosterically stabilize the mutant protein and rescue its function, particularly in combination with other modulators, underscores its potential as a valuable component of CF therapeutic regimens. Further research into the precise molecular interactions of this compound with the CFTR protein will continue to refine our understanding of its mechanism and inform the development of next-generation CFTR modulators.

References

Riselcaftor and the Evolution of CFTR Modulator Drug Discovery: A Technical Guide

Riselcaftor: A Novel CFTR Modulator

While a detailed development timeline for this compound is not in the public domain, its existence points to the ongoing, intensive research and development efforts in the field of CFTR modulation. To provide a comprehensive technical guide on the discovery and development of such molecules, this document will focus on the well-documented journey of the pioneering CFTR modulators developed by Vertex Pharmaceuticals. These drugs serve as an exemplary model for the scientific and clinical pathway that a compound like this compound might follow.

The Scientific Foundation: Targeting the Root Cause of Cystic Fibrosis

Cystic fibrosis is a monogenic disease caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[3][4] Mutations in this gene lead to a dysfunctional protein, resulting in thick, sticky mucus buildup in various organs, most critically the lungs. The discovery of the CFTR gene in 1989 was a pivotal moment that paved the way for targeted drug discovery efforts.

CFTR modulators are small molecules designed to correct the specific defects in the CFTR protein. They are broadly categorized into:

-

Correctors: These molecules aid in the proper folding and trafficking of the CFTR protein to the cell surface.

-

Potentiators: These molecules enhance the opening probability of the CFTR channel at the cell surface, thereby increasing ion flow.

A Timeline of Breakthroughs: The Vertex Pharmaceuticals CFTR Modulator Development Program

Vertex Pharmaceuticals has been at the forefront of CFTR modulator development for over two decades, bringing multiple transformative therapies to patients. Their strategy involves a portfolio approach, advancing multiple compounds into clinical studies to inform drug discovery and development.

Key Milestones in the Development of Approved CFTR Modulators:

| Year | Milestone | Drug(s) | Significance |

| 2012 | First FDA approval of a CFTR modulator | Ivacaftor (Kalydeco) | A potentiator for patients with specific gating mutations, marking the first therapy to treat the underlying cause of CF. |

| 2015 | First combination therapy approved | Lumacaftor/Ivacaftor (Orkambi) | A corrector-potentiator combination for patients homozygous for the F508del mutation, the most common CF-causing mutation. |

| 2018 | Second-generation combination therapy | Tezacaftor/Ivacaftor (Symdeko) | An improved corrector-potentiator combination with a better safety profile. |

| 2019 | Triple-combination therapy approved | Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | A highly effective therapy for a broader population of CF patients with at least one F508del mutation. |

Mechanism of Action: A Synergistic Approach

The triple-combination therapy, Trikafta, exemplifies the sophisticated approach of modern CFTR modulation. Elexacaftor and tezacaftor are correctors that work at different stages of protein processing to increase the amount of mature CFTR protein that reaches the cell surface. Ivacaftor, the potentiator, then acts on these corrected channels to maximize chloride transport.

Preclinical Discovery and Characterization: Experimental Protocols

The discovery of CFTR modulators relies on high-throughput screening (HTS) of large compound libraries to identify initial hits. These hits are then optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

1. High-Throughput Screening (HTS) for CFTR Modulators

-

Objective: To identify compounds that either increase the amount of CFTR at the cell surface (correctors) or enhance the channel's activity (potentiators).

-

Methodology: A common HTS assay utilizes a cell line expressing a specific CFTR mutation and a fluorescent membrane potential-sensitive dye.

-

Cells are plated in multi-well plates.

-

Test compounds are added to the wells.

-

The CFTR channel is activated, typically with forskolin.

-

A change in fluorescence indicates a change in membrane potential due to ion flow through the CFTR channel.

-

An increase in the fluorescence signal suggests a potentiator effect, while an increase in the signal in cells pre-treated with a compound suggests a corrector effect.

-

2. Ussing Chamber Assay for Transepithelial Ion Transport

-

Objective: To measure ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.

-

Methodology:

-

Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until they form a polarized monolayer.

-

The cell-lined support is mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

The potential difference and short-circuit current across the monolayer are measured.

-

Compounds are added to assess their effect on CFTR-mediated chloride secretion, which is measured as an increase in the short-circuit current.

-

3. Western Blotting for CFTR Protein Maturation

-

Objective: To assess the effect of corrector compounds on the processing and trafficking of the CFTR protein.

-

Methodology:

-

Cells expressing mutant CFTR are treated with corrector compounds.

-

Total cell lysates are collected and separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for CFTR.

-

The immature, core-glycosylated form of CFTR (Band B) and the mature, fully glycosylated form (Band C) that has trafficked through the Golgi are visualized.

-

An increase in the intensity of Band C relative to Band B indicates a successful corrector effect.

-

Clinical Development: A Phased Approach to Approval

The clinical development of CFTR modulators follows a rigorous, multi-phase process to establish safety and efficacy.

Phase I: The first-in-human studies, typically in healthy volunteers, to assess safety, tolerability, and pharmacokinetics.

Phase II: Studies in a small number of CF patients to obtain preliminary evidence of efficacy and further evaluate safety.

Phase III: Large, randomized, placebo-controlled trials in a broader patient population to confirm efficacy, monitor side effects, and compare the new treatment to existing therapies.

Quantitative Outcomes from Key Clinical Trials:

The efficacy of CFTR modulators is primarily assessed by measuring improvements in lung function, specifically the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct indicator of CFTR function.

| Trial (Drug) | Patient Population | Mean Absolute Change in ppFEV1 | Mean Absolute Change in Sweat Chloride (mmol/L) |

| STRIVE (Ivacaftor) | G551D mutation (≥12 years) | 10.6 percentage points | -48.1 |

| TRAFFIC & TRANSPORT (Lumacaftor/Ivacaftor) | Homozygous F508del (≥12 years) | 2.6-4.0 percentage points | -24.8 to -29.2 |

| EVOLVE & EXPAND (Tezacaftor/Ivacaftor) | Homozygous F508del & Heterozygous with residual function (≥12 years) | 4.0 & 6.8 percentage points | -9.5 & -11.1 |

| AURORA F/MF (Elexacaftor/Tezacaftor/Ivacaftor) | Heterozygous F508del with a minimal function mutation (≥12 years) | 14.3 percentage points | -41.8 |

Data compiled from various clinical trial publications.

The Future of CFTR Modulation and Beyond

The success of CFTR modulators has transformed the landscape of cystic fibrosis treatment, turning a life-shortening disease into a manageable chronic condition for many. However, a subset of patients with rare mutations or who do not produce any CFTR protein do not benefit from these therapies. The future of CF research is focused on:

-

Developing therapies for all CF patients: This includes research into gene therapy, mRNA-based treatments, and novel small molecules that can address all classes of CFTR mutations.

-

Personalized medicine: Using patient-derived cells (e.g., intestinal organoids) to test the efficacy of different modulators and predict clinical response for individuals with rare mutations.

-

Addressing the long-term complications of CF: Even with effective CFTR modulation, many patients have established organ damage that requires ongoing management.

The discovery and development of this compound and other novel CFTR modulators are part of this ongoing effort to bring transformative therapies to every person with cystic fibrosis. The path from the laboratory to the clinic is a testament to the power of targeted drug discovery and the collaborative efforts of researchers, clinicians, and patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CFTR调节剂 | MCE [medchemexpress.cn]

- 3. Cutting-Edge Advances in Cystic Fibrosis: From Gene Therapy to Personalized Medicine and Holistic Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Riselcaftor: A Technical Guide for Drug Development Professionals

Riselcaftor (UNII: 726GWJ6KQQ) is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Identifiers

This compound is a complex molecule with the systematic IUPAC name (2R,4R)-2-(2-METHOXY-5-METHYLPHENYL)-N-(2-METHYLQUINOLINE-5-SULFONYL)-4-PHENYLOXOLANE-2-CARBOXAMIDE.[1] Its chemical identity is further defined by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₂₉H₂₈N₂O₅S[1][2] |

| Molecular Weight | 516.61 g/mol [1][2] |

| CAS Number | 2799652-36-9 |

| SMILES | Cc1ccc(c(c1)[C@]2(C--INVALID-LINK--c3ccccc3)C(=O)NS(=O)(=O)c4cccc5c4ccc(C)n5)OC |

| InChIKey | ILQPLXMPYBURHT-PZGXJGMVSA-N |

Physicochemical and Pharmacological Properties

Detailed physicochemical properties of this compound are crucial for formulation development and pharmacokinetic studies. While specific experimental data for some properties like melting and boiling points are not publicly available, a summary of its known characteristics is presented below.

| Property | Value/Description |

| EC₅₀ | 20.1 nM in human bronchial epithelial cells |

| Mechanism of Action | CFTR Modulator |

| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. As with many small molecule drugs, it is likely soluble in organic solvents like DMSO and ethanol. |

| pKa | Not publicly available. |

| Melting Point | Not publicly available. |

| Boiling Point | Not publicly available. |

Mechanism of Action and Signaling Pathway

This compound is a modulator of the CFTR protein, an ion channel critical for maintaining the balance of salt and water on many body surfaces, including the lungs. Mutations in the CFTR gene can lead to a dysfunctional protein, causing the thick, sticky mucus characteristic of cystic fibrosis.

The activation of the CFTR channel is a multi-step process. It is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation requires phosphorylation of the CFTR's regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This process leads to a conformational change in the protein, opening the channel and allowing the transport of chloride ions.

This compound, as a CFTR modulator, is designed to correct the underlying protein defect. While the precise binding site and conformational changes induced by this compound are not fully elucidated in public literature, its low nanomolar EC₅₀ suggests a potent interaction with the CFTR protein to enhance its function.

Below is a diagram illustrating the general CFTR activation pathway, which this compound is designed to modulate.

Experimental Protocols

The characterization of CFTR modulators like this compound relies on a variety of in vitro and ex vivo assays to determine their potency and efficacy. The following are detailed methodologies for key experiments cited in the context of CFTR modulator development.

Ussing Chamber Electrophysiology Assay

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. This method allows for the direct measurement of CFTR-mediated chloride secretion.

Objective: To measure the effect of this compound on CFTR-dependent ion transport in polarized epithelial cells.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate Ringer's solution, warmed to 37°C, and gassed with 95% O₂/5% CO₂.

-

Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin (a direct activator of adenylyl cyclase) is added to the basolateral side to raise intracellular cAMP levels and activate PKA, thus stimulating CFTR.

-

This compound at various concentrations is added to the apical side to determine its effect on the forskolin-stimulated Isc.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc (ΔIsc) in response to this compound is measured and used to generate dose-response curves to calculate the EC₅₀.

Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay in patient-derived intestinal organoids is a high-throughput method to assess CFTR function and the response to modulators.

Objective: To quantify the effect of this compound on CFTR function in a 3D cell culture model.

Methodology:

-

Organoid Culture: Intestinal organoids are established from rectal biopsies of cystic fibrosis patients and cultured in a basement membrane matrix.

-

Assay Plating: Organoids are seeded in 96-well plates.

-

Compound Incubation: Organoids are pre-incubated with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Forskolin Stimulation and Imaging: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling is monitored over time using automated live-cell imaging.

-

Data Analysis: The change in organoid area or volume over time is quantified. The area under the curve (AUC) of the swelling response is calculated and used to determine the EC₅₀ of this compound.

Preclinical and Clinical Development

As an investigational compound, information on the full preclinical and clinical development of this compound is not extensively available in the public domain. Preclinical development for a CFTR modulator would typically involve a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as extensive toxicology studies to ensure safety before human trials.

Clinical trials for CFTR modulators are designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the drug in patients with specific CFTR mutations. Key efficacy endpoints often include improvements in lung function (as measured by percent predicted forced expiratory volume in one second, ppFEV₁), reductions in sweat chloride concentration, and improvements in quality of life scores.

Conclusion

This compound is a potent CFTR modulator with promising in vitro activity. This technical guide provides a foundational understanding of its chemical and pharmacological properties for scientists and researchers in the field of cystic fibrosis drug development. Further studies will be necessary to fully elucidate its clinical potential.

References

In Vitro Efficacy of CFTR Modulators on F508del-CFTR: A Technical Overview

Notice to the Reader: As of late 2025, publicly available scientific literature on the in vitro efficacy, experimental protocols, and specific mechanism of action for Riselcaftor on F508del-CFTR is limited. While identified as a CFTR modulator with a reported half-maximal effective concentration (EC50) of 20.1 nM in human bronchial epithelial cells, detailed peer-reviewed studies outlining its performance on the F508del-CFTR protein are not extensively documented in the public domain.

Given the constraints on available data for this compound, this technical guide will focus on Elexacaftor , a well-characterized and clinically significant next-generation CFTR corrector. Elexacaftor, as a component of a triple-combination therapy, represents a cornerstone in the treatment of cystic fibrosis for individuals with at least one F508del mutation. The principles, experimental approaches, and data presented for Elexacaftor are representative of the rigorous in vitro evaluation that any novel CFTR modulator, including this compound, would undergo.

Introduction to F508del-CFTR and the Role of Correctors

Cystic fibrosis (CF) is a genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently targeted for premature degradation. This leads to a significant reduction in the quantity of CFTR protein at the cell surface, impairing chloride and bicarbonate transport across epithelial membranes.

CFTR correctors are small molecules designed to rescue the F508del-CFTR protein from its misfolded state, facilitating its processing and trafficking to the plasma membrane. Elexacaftor (VX-445) is a type of corrector that has demonstrated significant efficacy in improving the functional expression of F508del-CFTR, particularly when used in combination with other modulators.

Quantitative In Vitro Efficacy of Elexacaftor on F508del-CFTR

The in vitro efficacy of Elexacaftor, often in combination with Tezacaftor (a type I corrector) and Ivacaftor (a potentiator), has been extensively evaluated. The following tables summarize key quantitative data from studies on human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Table 1: Effect of Elexacaftor on F508del-CFTR Chloride Transport

| Treatment Condition | Assay Type | Endpoint | Result | Reference |

| Elexacaftor + Tezacaftor + Ivacaftor | Ussing Chamber | Change in Chloride Current (ΔIsc) | ~60% of wild-type CFTR function | Fiedorczuk and Chen (2022) |

| Elexacaftor + Tezacaftor | Ussing Chamber | Change in Chloride Current (ΔIsc) | Significant increase over baseline | Middleton et al. (2019) |

| Elexacaftor alone | YFP-based assay | Quenching Rate (QR) | Increased iodide influx | Laselva et al. (2018) |

Table 2: Effect of Elexacaftor on F508del-CFTR Protein Maturation and Trafficking

| Treatment Condition | Assay Type | Endpoint | Result | Reference |

| Elexacaftor + Tezacaftor | Western Blot | Ratio of Band C to Band B (mature/immature CFTR) | Significant increase in the C/B ratio | Veit et al. (2020) |

| Elexacaftor + Tezacaftor | Immunofluorescence | Apical Surface Localization | Increased F508del-CFTR at the cell surface | Veit et al. (2020) |

| Elexacaftor | Thermal Shift Assay | Melting Temperature (Tm) | Increased thermal stability of NBD1 domain | Veit et al. (2020) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of F508del-CFTR correctors like Elexacaftor.

Ussing Chamber Assay for Chloride Transport

Objective: To measure ion transport across a polarized epithelial monolayer.

Methodology:

-

Cell Culture: Human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two baths containing physiological saline solution. The system is gassed with 95% O2/5% CO2 and maintained at 37°C.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical bath to block the epithelial sodium channel (ENaC).

-

Forskolin is added to both baths to raise intracellular cAMP levels and activate CFTR channels.

-

A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel opening.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc following forskolin and potentiator addition, which is sensitive to the CFTR inhibitor, is calculated as the measure of CFTR-mediated chloride transport.

Western Blotting for CFTR Maturation

Objective: To assess the glycosylation state and maturation of the CFTR protein.

Methodology:

-

Cell Lysis: HBE cells treated with the corrector(s) are lysed in a buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CFTR.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Data Analysis: The immature, core-glycosylated form of CFTR (Band B) appears at a lower molecular weight than the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C). The ratio of Band C to Band B is quantified to determine the maturation efficiency.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Elexacaftor on F508del-CFTR

Caption: Mechanism of Elexacaftor in rescuing F508del-CFTR from degradation.

Experimental Workflow for In Vitro Corrector Efficacy

Caption: Workflow for evaluating the in vitro efficacy of a CFTR corrector.

Riselcaftor's Engagement with the Cystic Fibrosis Transmembrane Conductance Regulator: A Technical Deep Dive

For Immediate Release

Boston, MA – November 27, 2025 – Groundbreaking research into the mechanism of action of riselcaftor (also known as elexacaftor or VX-445), a key component of the highly effective triple-combination therapy for cystic fibrosis (CF), has elucidated its precise binding site on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides an in-depth analysis of the this compound-CFTR interaction, detailing the binding site, the functional consequences of this engagement, and the experimental methodologies used to uncover these critical insights. This document is intended for researchers, scientists, and drug development professionals actively working to advance the understanding and treatment of cystic fibrosis.

Executive Summary

This compound, a next-generation CFTR corrector, plays a pivotal role in the therapeutic efficacy of Trikafta®. Its primary mechanism involves binding to a unique site on the CFTR protein, distinct from other correctors, thereby facilitating the proper folding, trafficking, and function of the mutated CFTR protein, particularly the common F508del variant. This guide synthesizes findings from cryo-electron microscopy (cryo-EM), electrophysiological assays, and biochemical studies to provide a comprehensive overview of the this compound binding site and its impact on CFTR biology.

The this compound Binding Site on CFTR

Cryo-electron microscopy studies have been instrumental in revealing the atomic-level details of the this compound binding pocket on the CFTR protein. This compound binds to a hydrophobic pocket at the interface of transmembrane (TM) helices 10 and 11 in the second membrane-spanning domain (MSD2) and the N-terminal lasso motif.[1] This allosteric site is distinct from the binding sites of other CFTR modulators like tezacaftor and ivacaftor, which contributes to the synergistic effect observed with the triple-combination therapy.[1]

Biochemical and functional assays have further confirmed the importance of this binding site. Mutagenesis studies targeting residues within this pocket have been shown to impact the efficacy of this compound, underscoring the specificity of this interaction.[1]

Quantitative Analysis of this compound-CFTR Interaction

The interaction between this compound and the CFTR protein has been quantified through various biophysical and functional assays. These studies provide critical data on the affinity and efficacy of this compound in correcting the F508del-CFTR defect.

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC50 (this compound) | 20.1 nM | Human Bronchial Epithelial Cells | Functional Assay | [2] |

| EC50 (Elexacaftor) | ~100 nM | FRT cells expressing G551D-CFTR | Ussing Chamber | [3] |

| F508del-CFTR Function (% of normal) | 45.9 - 47.4% | Nasal and Intestinal Epithelia from patients | Ussing Chamber | |

| Ivacaftor Kd | 6.6 ± 1.2 nM | Purified CFTR | Scintillation Proximity Assay |

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) of the this compound-CFTR Complex

Objective: To determine the high-resolution structure of this compound bound to the CFTR protein.

Methodology:

-

Protein Expression and Purification:

-

Human CFTR (wild-type or mutant, e.g., F508del) is overexpressed in a suitable cell line, such as HEK293 or Sf9 insect cells.

-

Cell membranes are harvested and the CFTR protein is solubilized using detergents like dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).

-

The solubilized protein is purified using affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to obtain a homogenous sample.

-

This compound is added in excess during the final purification steps to ensure saturation of the binding site.

-

-

Grid Preparation and Vitrification:

-

A small volume (3-4 µL) of the purified this compound-CFTR complex is applied to a glow-discharged cryo-EM grid.

-

The grid is blotted to create a thin film of the sample and rapidly plunged into liquid ethane to vitrify the sample, preserving the protein structure in a near-native state.

-

-

Data Collection and Processing:

-

The vitrified grids are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large dataset of particle images is collected.

-

Image processing software (e.g., RELION, cryoSPARC) is used for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the this compound-CFTR complex.

-

Patch-Clamp Electrophysiology for Functional Characterization

Objective: To measure the effect of this compound on the ion channel function of CFTR.

Methodology:

-

Cell Culture:

-

Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells stably expressing the desired CFTR mutant (e.g., F508del) are cultured on permeable supports.

-

Cells are treated with this compound (typically in the nanomolar to low micromolar range) for a specified period (e.g., 24 hours) to allow for correction of the CFTR protein.

-

-

Patch-Clamp Recording:

-

Whole-cell or excised inside-out patch-clamp configurations are used to measure chloride currents through the CFTR channels.

-

The standard recording solutions contain a low chloride concentration in the pipette to establish a chloride gradient.

-

CFTR channels are activated by adding a cocktail of forskolin (to increase cAMP) and a phosphodiesterase inhibitor (e.g., IBMX) to the bath solution.

-

The effect of this compound on the magnitude and characteristics of the CFTR-mediated chloride current is recorded and analyzed.

-

Signaling Pathways and Logical Relationships

The binding of this compound to the CFTR protein initiates a cascade of events that ultimately leads to the rescue of its function. This process involves the interplay of protein folding, trafficking, and channel gating. The following diagrams illustrate these relationships.

Conclusion

The identification and characterization of the this compound binding site on the CFTR protein represent a significant advancement in the field of cystic fibrosis therapeutics. This knowledge not only explains the remarkable efficacy of the Trikafta combination therapy but also provides a rational basis for the development of next-generation CFTR modulators with improved properties. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further investigate the intricate mechanisms of CFTR modulation and to accelerate the discovery of new and improved treatments for all individuals with cystic fibrosis.

References

- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Elexacaftor, Tezacaftor, and Ivacaftor on CFTR Chloride Ion Channel Function

Introduction

This technical guide provides an in-depth analysis of the effects of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators elexacaftor, tezacaftor, and ivacaftor on the function of the CFTR chloride ion channel. While the initial query focused on "riselcaftor," this compound does not appear in the current scientific literature. Therefore, this document will focus on the components of the highly effective combination therapy, Trikafta® (elexacaftor/tezacaftor/ivacaftor), which are at the forefront of CFTR modulation research and clinical practice. This guide is intended for researchers, scientists, and drug development professionals actively involved in the study of ion channels and the development of therapeutics for cystic fibrosis (CF).

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells.[2] Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[3] CFTR modulators are a class of drugs designed to correct the underlying protein defect.[3]

This guide will detail the mechanism of action of elexacaftor, tezacaftor, and ivacaftor, present quantitative data from key preclinical and clinical studies, and provide an overview of the experimental protocols used to assess their efficacy.

Mechanism of Action

The triple combination of elexacaftor, tezacaftor, and ivacaftor represents a multi-faceted approach to restoring CFTR function, particularly for individuals with at least one F508del mutation, the most common CF-causing mutation.[4] The mechanism involves two types of modulators: correctors and a potentiator.

-

Correctors (Elexacaftor and Tezacaftor): The F508del mutation leads to a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface in sufficient quantities. Elexacaftor and tezacaftor are correctors that bind to different sites on the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This increases the number of CFTR channels at the cell surface.

-

Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, its channel gating (the opening and closing of the channel) can still be impaired. Ivacaftor is a potentiator that binds to the CFTR protein and increases the probability that the channel will be open, thereby augmenting the flow of chloride ions.

The synergistic action of these three drugs leads to a significant increase in the overall chloride transport, addressing both the quantity and function of the CFTR protein at the cell surface.

Mechanism of action of Elexacaftor, Tezacaftor, and Ivacaftor on F508del-CFTR.

Quantitative Data on Chloride Ion Channel Function

The efficacy of elexacaftor, tezacaftor, and ivacaftor in restoring CFTR chloride channel function has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Studies on F508del-CFTR Function

| Cell Type | Treatment | Assay | Measured Parameter | Result | Reference |

| Human Nasal Epithelia (F508del/F508del) | Elexacaftor/Tezacaftor + Ivacaftor | Ussing Chamber | Short-Circuit Current (Isc) | Significant increase in forskolin and ivacaftor-stimulated current | |

| CFBE41o- cells (expressing F508del-CFTR) | Elexacaftor/Tezacaftor | - | Plasma Membrane Density | Increased to ~50% of wild-type CFTR | |

| HEK293 cells (expressing N1303K-CFTR) | Elexacaftor/Tezacaftor/Ivacaftor | Whole-cell patch-clamp | CFTR-mediated current | Increased to nearly 40% of wild-type level | |

| Primary bronchial epithelial cells (F508del homozygous) | Elexacaftor/Tezacaftor/Ivacaftor | Ussing Chamber | CFTR-dependent current | ~50% of current preserved after 2 hours of treatment |

Table 2: Clinical Trial Outcomes for Elexacaftor/Tezacaftor/Ivacaftor

| Study Population | Duration | Primary Endpoint | Result | Reference |

| Patients with one F508del mutation (Phe508del-minimal function) | 24 weeks | Change in percent predicted FEV1 (ppFEV1) | +14.3 percentage points vs. placebo | |

| Patients with one F508del mutation (Phe508del-minimal function) | 24 weeks | Change in sweat chloride concentration | -41.8 mmol/L vs. placebo | |

| Patients with one F508del mutation (Phe508del-minimal function) | 24 weeks | Change in CFQ-R respiratory domain score | +20.2 points vs. placebo | |

| Real-world study of patients with at least one F508del allele | - | Sweat chloride concentration | Mean concentration halved; 43 mmol/L in treated patients |

Experimental Protocols

The assessment of CFTR modulator effects on chloride ion channel function relies on specialized electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Ussing Chamber Electrophysiology

The Ussing chamber is a technique used to measure ion transport across epithelial tissues.

-

Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) are cultured on permeable supports (e.g., Snapwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.

-

Experimental Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating two hemi-chambers containing a physiological buffer solution (e.g., Krebs-bicarbonate Ringer buffer). The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is recorded.

-

Pharmacological Modulation:

-

An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption, isolating chloride secretion.

-

A cAMP agonist (e.g., forskolin) is added to activate CFTR.

-

A CFTR potentiator (e.g., ivacaftor) is added to further stimulate CFTR-mediated current.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR activity.

Whole-Cell Patch-Clamp Recording

The patch-clamp technique allows for the measurement of ion channel currents in individual cells.

-

Cell Preparation: Cells (e.g., HEK293 or BHK) transiently or stably expressing the CFTR variant of interest are used. Cells are often co-transfected with a fluorescent marker (e.g., GFP) for identification.

-

Experimental Setup: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance (gigaohm) seal. The membrane patch under the pipette tip is then ruptured by suction, allowing for electrical access to the entire cell (whole-cell configuration).

-

Recording: The membrane potential is clamped at a specific voltage (e.g., -60 mV), and the resulting current flowing through the ion channels is recorded using an amplifier. Voltage ramps may be applied to generate current-voltage (I-V) curves.

-

Pharmacological Modulation: Similar to the Ussing chamber experiments, CFTR channels are activated with a cAMP agonist (e.g., forskolin) and inhibited with a specific CFTR blocker (e.g., CFTRinh-172) to isolate the CFTR-mediated current.

-

Data Analysis: The magnitude of the CFTR-specific current is measured as the difference between the current before and after the addition of the inhibitor.

A generalized workflow for in vitro assessment of CFTR modulator efficacy.

Conclusion

The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor has revolutionized the treatment of cystic fibrosis for a large proportion of the patient population. By addressing both the trafficking and gating defects of the CFTR protein, this therapy leads to a substantial restoration of chloride ion channel function. The quantitative data from both in vitro and clinical studies provide compelling evidence of its efficacy. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of CFTR modulators and the development of novel therapies for cystic fibrosis.

References

- 1. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cff.org [cff.org]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary studies on Riselcaftor's therapeutic potential

An In-depth Technical Guide on the Therapeutic Potential of Novel CFTR Modulators, with a Focus on the Investigational Compound Riselcaftor

Disclaimer: As of late 2025, publicly available data specifically on "this compound" is not available. This guide has been constructed based on preliminary studies of other advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators to provide a framework for understanding the therapeutic potential of such a compound. The data and protocols presented are derived from studies on existing and investigational CFTR modulators and are intended to be representative of the field.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Defective CFTR protein function leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and pancreas, resulting in chronic infections, inflammation, and progressive organ damage.[2][3] The advent of CFTR modulators, drugs that target the underlying protein defect, has revolutionized CF care.[2] These therapies are typically classified as correctors, which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. This guide explores the potential therapeutic profile of a next-generation investigational CFTR modulator, hypothetically named this compound, by synthesizing data and methodologies from studies of other advanced modulators.

Proposed Mechanism of Action and Signaling Pathway

This compound is conceptualized as a next-generation CFTR modulator, likely a corrector, designed to work in combination with a potentiator to restore function to the most common CF-causing mutation, F508del. The F508del mutation results in a misfolded CFTR protein that is prematurely degraded and, even if it reaches the cell surface, exhibits defective channel gating.

The proposed mechanism involves this compound binding to the misfolded F508del-CFTR protein during its synthesis, stabilizing its structure and allowing it to be properly processed through the endoplasmic reticulum and Golgi apparatus for trafficking to the apical membrane of epithelial cells. Once at the cell surface, a potentiator agent would then act to increase the channel's open probability, allowing for the transport of chloride ions.

Below is a diagram illustrating the proposed signaling pathway and the points of intervention for CFTR modulators.

Quantitative Data from Preliminary (Analogous) Studies

The therapeutic efficacy of CFTR modulators is primarily assessed by improvements in lung function, reduction in sweat chloride concentration, and improvements in patient-reported outcomes. The following tables summarize quantitative data from clinical trials of highly effective CFTR modulator combinations, such as Elexacaftor/Tezacaftor/Ivacaftor (ETI), which serve as a benchmark for the potential of this compound.

Table 1: Efficacy Outcomes of CFTR Modulator Therapy in Patients with at least one F508del Allele

| Outcome Measure | Baseline (Mean) | Change from Baseline (Mean) | Confidence Interval (95%) | Study Population | Citation |

| ppFEV1 (%) | |||||

| 64.6 | +10.2 | - | Children (6-11 years) | ||

| - | +9.76 | 8.76 to 10.76 | Adolescents & Adults (≥12 years) | ||

| Sweat Chloride (mmol/L) | 100.4 | -57.9 | -61.3 to -54.6 | Children (2-5 years) | |

| - | -41.7 | -43.8 to -39.6 | Adolescents & Adults (≥12 years) | ||

| CFQ-R Respiratory Domain Score | 68.3 | +20.2 | - | Adolescents & Adults (≥12 years) | |

| - | +20.4 | 18.3 to 22.5 | Adolescents & Adults (≥12 years) | ||

| Body Mass Index ( kg/m 2) | 21.9 | - | - | Adolescents & Adults (≥12 years) |

ppFEV1: percent predicted forced expiratory volume in 1 second. A higher value indicates better lung function. Sweat Chloride: A diagnostic marker for CF; lower values indicate improved CFTR function. CFQ-R Respiratory Domain Score: A patient-reported outcome measure of respiratory symptoms; higher scores indicate better health.

Table 2: Reduction in Pulmonary Exacerbations with CFTR Modulator Therapy

| Event Type | Reduction vs. Placebo | Study Population | Citation |

| All Pulmonary Exacerbations | 63% | Adolescents & Adults (≥12 years) | |

| Exacerbations Requiring Hospitalization | 71% | Adolescents & Adults (≥12 years) | |

| Exacerbations Requiring IV Antibiotics | 78% | Adolescents & Adults (≥12 years) |

Experimental Protocols

The evaluation of CFTR modulators like this compound involves a series of in vitro, ex vivo, and in vivo assays to determine their efficacy in restoring CFTR function.

In Vitro Assays: Ussing Chamber Electrophysiology

This is a key method for directly measuring ion transport across an epithelial cell monolayer.

-

Objective: To measure changes in CFTR-mediated chloride secretion in response to the modulator.

-

Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports until they form a polarized, differentiated monolayer.

-

Protocol:

-

The cell-bearing permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

The epithelial monolayer is bathed in physiological solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.

-

A basolateral-to-apical chloride gradient is established.

-

Amiloride is added to the apical side to block sodium channels.

-

Forskolin (a cAMP agonist) is added to activate CFTR. The resulting increase in Isc reflects CFTR-mediated chloride secretion.

-

The test compound (e.g., this compound) is added, and the change in the forskolin-stimulated Isc is measured to determine its corrective and/or potentiating effect.

-

-

Endpoint: A significant increase in forskolin-stimulated Isc in treated cells compared to untreated controls indicates successful CFTR modulation.

Ex Vivo Assays: Intestinal Current Measurement (ICM)

This technique uses rectal biopsies from CF patients to assess CFTR function in native tissue.

-

Objective: To provide an ex vivo prediction of an individual's response to a CFTR modulator.

-

Protocol:

-

Small rectal biopsies are obtained from the patient.

-

The tissue is mounted in a micro-Ussing chamber.

-

The tissue is sequentially exposed to a series of agonists and inhibitors to isolate CFTR-dependent chloride secretion.

-

The change in current in response to a CFTR activator (like forskolin) with and without the presence of the modulator drug is measured.

-

-

Endpoint: The magnitude of the current change serves as a biomarker of CFTR function and modulator response.

In Vivo Assays: Sweat Chloride Test

This is a primary diagnostic test for CF and a key biomarker for assessing the in vivo efficacy of CFTR modulators.

-

Objective: To measure the concentration of chloride in sweat as an indicator of systemic CFTR function.

-

Protocol:

-

Pilocarpine is applied to a small area of skin on the forearm to stimulate sweat production (pilocarpine iontophoresis).

-

Sweat is collected on a filter paper or in a macroduct coil.

-

The chloride concentration in the collected sweat is measured.

-

-

Endpoint: A clinically meaningful reduction in sweat chloride concentration (e.g., below the diagnostic threshold of 60 mmol/L) is a strong indicator of therapeutic efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CFTR corrector compound.

Conclusion

While specific data on this compound are not yet in the public domain, the landscape of CFTR modulator development provides a clear and promising path for its potential evaluation and therapeutic application. Based on the significant progress made with existing modulators, a next-generation compound like this compound would be expected to demonstrate robust improvements in CFTR function, leading to substantial clinical benefits for individuals with Cystic Fibrosis. The established protocols for in vitro, ex vivo, and in vivo testing will be critical in delineating its specific profile and potential to further transform the lives of patients.

References

Riselcaftor and the Correction of CFTR Protein Misfolding: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the role of riselcaftor, a novel modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The misfolding of the CFTR protein, most commonly due to the F508del mutation, is a primary cause of cystic fibrosis (CF). This compound has been identified as a CFTR modulator with a reported EC50 of 20.1 nM in human bronchial epithelial cells[1]. While detailed public data on this compound's specific mechanism of action remains limited, this guide will provide a comprehensive overview of the current understanding of CFTR protein misfolding and the established methodologies for evaluating corrector compounds. This document will also explore the closely related compound, nesolicaftor, a CFTR amplifier, for which more extensive preclinical data is available, to provide a broader context for emerging therapeutic strategies.

The Challenge of CFTR Protein Misfolding

The CFTR protein is a complex, multi-domain transmembrane protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells[2]. Its proper folding and trafficking to the cell membrane are critical for its function. The F508del mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), disrupts this process, leading to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation by the proteasome. This results in a significant reduction or absence of functional CFTR channels at the cell surface, leading to the characteristic ion transport abnormalities of cystic fibrosis.

Signaling Pathway of CFTR Protein Folding and Degradation

The biogenesis of the CFTR protein is a highly regulated process involving numerous chaperone proteins and quality control checkpoints within the cell.

This compound and Nesolicaftor: Emerging CFTR Modulators

While specific mechanistic data for this compound is not extensively available in the public domain, its classification as a CFTR modulator suggests it acts to correct the underlying protein defect.

Another emerging class of CFTR modulators is "amplifiers," such as nesolicaftor (PTI-428) . Amplifiers work by increasing the amount of CFTR protein produced by the cell. Preclinical studies have shown that nesolicaftor can nearly double the total amount of functional CFTR protein[3]. It has been shown to increase CFTR expression and function, particularly when used in combination with corrector and potentiator molecules[4][5].

Quantitative Data on Nesolicaftor

The following table summarizes key quantitative data from preclinical studies on nesolicaftor.

| Parameter | Cell Line | Treatment | Result | Reference |

| CFTR Function | 16HBE14o- (G542X-CFTR) | Nesolicaftor (30 µM, 24h) | Increased change in inh-172 sensitive current | |

| CFTR Function | CFBE41o- (F508del-CFTR) | Nesolicaftor | Dose-dependent increase in F508del-CFTR function | |

| CFTR mRNA Expression | Primary CFBE (F508del/F508del) | ETI + Nesolicaftor (10 µM) | Significant increase in CFTR mRNA compared to ETI alone | |

| F508del-CFTR Function (Isc) | Primary CFBE (F508del/F508del) | ETI + Nesolicaftor (10 µM) | Significant increase in F508del-CFTR function compared to ETI alone | |

| IL-6 Protein Levels | Primary CFBE (F508del/F508del) | ETI + TGF-β1 + Nesolicaftor | Rescued the TGF-β1 induced increase in IL-6 |

ETI: Elexacaftor/Tezacaftor/Ivacaftor

Experimental Protocols for Evaluating CFTR Correctors

A variety of in vitro and ex vivo assays are employed to characterize the efficacy of CFTR correctors like this compound and amplifiers like nesolicaftor.

Western Blotting for CFTR Maturation

This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its trafficking through the secretory pathway.

-

Objective: To quantify the ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B). An increase in the Band C/Band B ratio indicates improved protein folding and trafficking.

-

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR are cultured and treated with the test compound (e.g., this compound) for a specified period (typically 24-48 hours).

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Experimental Workflow for Western Blotting

Ussing Chamber Assay for Ion Transport

This electrophysiological technique measures ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

-

Objective: To measure changes in short-circuit current (Isc) in response to CFTR-specific agonists and inhibitors. An increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc indicates an increase in functional CFTR at the cell surface.

-

Methodology:

-

Cell Culture: Primary HBE cells or cell lines are grown on permeable supports to form polarized monolayers.

-

Treatment: Monolayers are treated with the corrector compound for an appropriate duration.

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the apical and basolateral surfaces are bathed in physiological solutions.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

-

Pharmacological Profile: A series of drugs are added sequentially to isolate the CFTR-mediated current:

-

Amiloride: To block the epithelial sodium channel (ENaC).

-

Forskolin: To activate adenylyl cyclase, increase cAMP, and thereby activate CFTR.

-

A CFTR potentiator (e.g., genistein or ivacaftor): To maximize channel opening.

-

A CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.

-

-

YFP-Halide Quenching Assay for High-Throughput Screening

This cell-based fluorescence assay is a high-throughput method for identifying and characterizing CFTR modulators.

-

Objective: To measure CFTR-mediated halide transport by monitoring the quenching of a halide-sensitive yellow fluorescent protein (YFP).

-

Methodology:

-

Cell Line: A cell line stably co-expressing F508del-CFTR and a halide-sensitive YFP is used.

-

Compound Treatment: Cells are plated in multi-well plates and incubated with test compounds.

-

Assay: The cells are stimulated with a CFTR agonist (e.g., forskolin), and the fluorescence is monitored over time as a halide (e.g., iodide) is added to the extracellular solution. The rate of fluorescence quenching is proportional to the CFTR channel activity.

-

This compound's Putative Mechanism of Action

Based on the general understanding of CFTR correctors, this compound likely acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This stabilization would allow the protein to evade ER-associated degradation and traffic to the cell surface.

Logical Relationship of Corrector Action

Conclusion and Future Directions

This compound represents a promising avenue in the ongoing effort to develop more effective treatments for cystic fibrosis. While detailed public data is currently limited, the established framework for evaluating CFTR correctors provides a clear path for its further characterization. The emergence of CFTR amplifiers like nesolicaftor highlights the potential for combination therapies that target different aspects of CFTR biology, from gene expression to protein folding and function. Future research will need to focus on elucidating the precise binding site and mechanism of action of this compound, as well as its efficacy in combination with other CFTR modulators. The ultimate goal is to achieve a level of CFTR correction that restores normal physiological function and provides a transformative benefit to all individuals with cystic fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Riselcaftor: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available information on the pharmacology of Riselcaftor is limited, as it appears to be in the early stages of drug development. This guide provides a comprehensive overview based on the available data and the established principles of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator pharmacology. The experimental protocols and detailed quantitative data are representative of the field and may not reflect the specific studies conducted for this compound.

Introduction to this compound

This compound is an investigational small molecule identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator.[1] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Dysfunctional CFTR protein leads to the accumulation of thick, sticky mucus in various organs, primarily affecting the respiratory and digestive systems. CFTR modulators are a class of drugs that target the underlying protein defect.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, its designation as a CFTR modulator with a potent in vitro activity suggests it functions as either a "corrector" or a "potentiator," or potentially both.

-

CFTR Correctors: These molecules address trafficking defects of the CFTR protein. The most common CF-causing mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation. Correctors aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.

-

CFTR Potentiators: These drugs enhance the function of the CFTR protein that is already present at the cell surface. They increase the channel's open probability (gating), allowing for greater transport of chloride ions.

Given its reported high potency, this compound may act to improve the function of CFTR, though further studies are needed to define its specific molecular interactions and effects on CFTR protein lifecycle.

Signaling Pathways in CFTR Function and Modulation

The regulation of CFTR involves complex signaling pathways. The primary activator of the CFTR channel is the cyclic AMP (cAMP)/protein kinase A (PKA) pathway. CFTR modulators are designed to directly interact with the CFTR protein, but their efficacy can be influenced by the cellular signaling environment.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not yet publicly available. The development of a technical guide would necessitate the following data, which would be generated during preclinical and early clinical development.

Pharmacokinetics

| Parameter | Description | Expected Data for a CFTR Modulator |

| Absorption | The process by which the drug enters the bloodstream. | Oral bioavailability, time to maximum concentration (Tmax), and effect of food on absorption. |

| Distribution | The dissemination of the drug from the bloodstream to the tissues and organs. | Volume of distribution (Vd) and plasma protein binding. |

| Metabolism | The chemical alteration of the drug by the body. | Primary metabolic pathways (e.g., cytochrome P450 enzymes) and identification of major metabolites. |

| Excretion | The elimination of the drug and its metabolites from the body. | Route of excretion (e.g., renal, fecal) and elimination half-life (t1/2). |

Pharmacodynamics

The primary pharmacodynamic endpoint for a CFTR modulator is the restoration of CFTR function.

| Parameter | Description | Measurement |

| Potency (EC50) | The concentration of the drug that produces 50% of the maximal effect. | 20.1 nM in human bronchial epithelial cells for this compound.[1] |

| Efficacy | The maximal response achievable from the drug. | Measured as the percent of normal CFTR function restored in in vitro assays. |

| Biomarkers | Indicators of drug effect in vivo. | Reduction in sweat chloride concentration, changes in nasal potential difference. |

Experimental Protocols

The characterization of a novel CFTR modulator like this compound involves a series of in vitro and ex vivo experiments to determine its mechanism of action and potency.

In Vitro Potency and Efficacy Assays

Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy of this compound in restoring CFTR function in cell-based models.

Methodology: Ussing Chamber Assay

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports to form a polarized monolayer.

-

Assay Setup: The cell monolayers are mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium as short-circuit current (Isc).

-

Corrector Activity Assessment: Cells are incubated with varying concentrations of this compound for 24-48 hours to allow for potential correction of CFTR trafficking.

-

Potentiator Activity Assessment: Following the corrector incubation (if applicable), the apical membrane is permeabilized to anions, and the basolateral membrane is permeabilized to potassium to isolate chloride currents.

-

CFTR Activation: CFTR is activated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein or the test compound itself).

-

Data Analysis: The change in Isc upon CFTR activation is measured. The EC50 is calculated by fitting the dose-response curve to a sigmoid model.

Assessment of CFTR Protein Trafficking

Objective: To determine if this compound acts as a corrector by promoting the maturation and cell surface expression of mutant CFTR.

Methodology: Western Blotting

-

Cell Lysis: HBE cells treated with this compound are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR.

-

Detection: The antibodies are detected using a chemiluminescent substrate. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR are visualized.

-

Analysis: An increase in the ratio of Band C to Band B indicates improved CFTR trafficking.

Preclinical and Clinical Development

As of the current date, there is no publicly available data from preclinical animal studies or human clinical trials for this compound. The typical development path for a CFTR modulator would involve:

-

Preclinical Toxicology: In vitro and in vivo studies to assess the safety profile of the compound.

-

Phase 1 Clinical Trials: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers and a small number of CF patients.

-

Phase 2 Clinical Trials: Assessment of efficacy (e.g., change in sweat chloride and lung function) and further safety evaluation in a larger group of CF patients with specific genotypes.

-

Phase 3 Clinical Trials: Large-scale, multicenter trials to confirm efficacy and safety in the target patient population.

Conclusion

This compound is a potent CFTR modulator that holds promise for the treatment of Cystic Fibrosis. While detailed pharmacological data remains limited in the public domain, the established methodologies for evaluating CFTR modulators provide a clear path for its continued development. Further research and clinical studies will be necessary to fully characterize its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its ultimate therapeutic potential for individuals with Cystic Fibrosis. This guide will be updated as more information becomes publicly available.

References

Methodological & Application

Application Notes and Protocols: Use of Elexacaftor/Tezacaftor/Ivacaftor in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction